

# An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic acid

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## Compound of Interest

Compound Name: (S)-2-((Methylsulfonyl)oxy)propanoic acid

Cat. No.: B3055716

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## Introduction

**(S)-2-((Methylsulfonyl)oxy)propanoic acid** is a chiral carboxylic acid of significant interest in modern organic synthesis and pharmaceutical development. This molecule belongs to the family of alkyl mesylates, which are esters of methanesulfonic acid. The core utility of this compound stems from the methylsulfonyl group, an excellent leaving group that facilitates a variety of nucleophilic substitution reactions. Its predefined (S)-stereochemistry makes it a valuable chiral building block for the enantioselective synthesis of complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and key experimental considerations for researchers and drug development professionals.

## Part 1: Core Chemical Identity and Properties

A precise understanding of a chemical's identity is fundamental to its effective and safe use. This section details the nomenclature, registry identifiers, and key physicochemical properties of **(S)-2-((Methylsulfonyl)oxy)propanoic acid**.

### Nomenclature and Identifiers

The compound is known by several names and is cataloged in numerous chemical databases. The following table summarizes its primary identifiers.

Identifier Type	Value	Source
IUPAC Name	(2S)-2-methylsulfonyloxypropanoic acid	PubChem[1]
CAS Number	66423-08-3	PubChem[1], ChemScene[2]
PubChem CID	11137518	PubChem[1]
Molecular Formula	C4H8O5S	PubChem[1]
InChI Key	LFMBKSRGQHUKP-VKHYMYEASA-N	PubChem[1]
Canonical SMILES	<chem>COS(=O)(=O)C</chem>	PubChem[1], ChemScene[2]
Common Synonyms	(S)-2-[(Methylsulfonyl)oxy]propanoic Acid, Propanoic acid, 2-[(methylsulfonyl)oxy]-, (S)-	PubChem[1], ChemScene[2]

## Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in different environments and are crucial for planning experiments and ensuring safe handling.

Property	Value	Source
Molecular Weight	168.17 g/mol	PubChem[1]
Appearance	Varies (typically a solid)	General Knowledge
Topological Polar Surface Area	80.67 Å <sup>2</sup>	ChemScene[2]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

## Part 2: Synthesis and Mechanism of Action

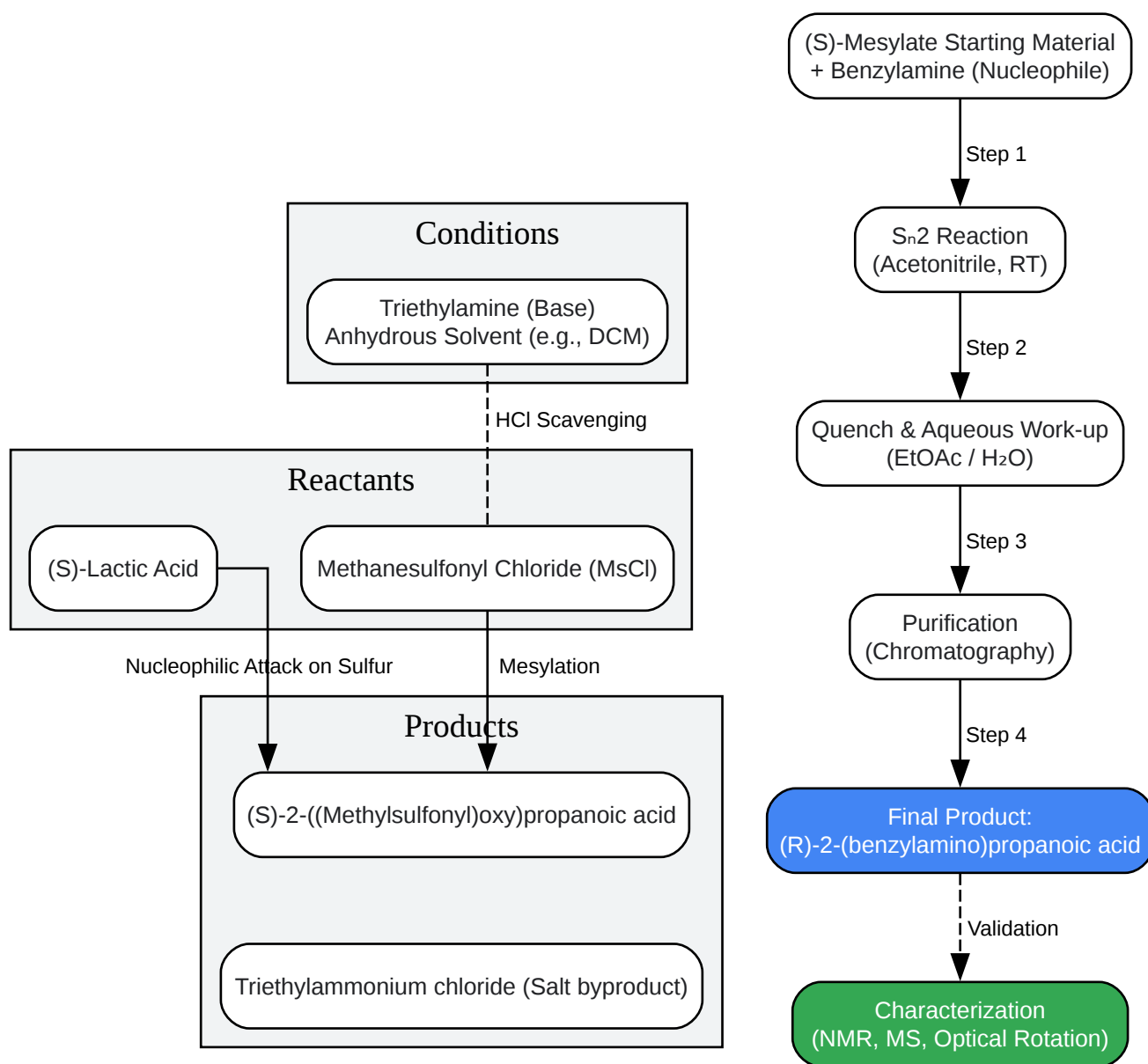
### General Synthesis Pathway

The most common and direct method for synthesizing **(S)-2-((Methylsulfonyl)oxy)propanoic acid** involves the reaction of (S)-lactic acid with methanesulfonyl chloride (MsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.

The causality behind this choice is rooted in the high reactivity of the sulfonyl chloride and the need to preserve the stereocenter. (S)-lactic acid provides the chiral backbone.

Methanesulfonyl chloride is the "mesylating" agent, converting the hydroxyl group into a highly effective leaving group. The base is critical; without it, the HCl generated would protonate the starting materials and the base itself, hindering the reaction.

Diagram: General Synthesis Workflow



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## Sources

- 1. (S)-2-((Methylsulfonyl)oxy)propanoic acid | C<sub>4</sub>H<sub>8</sub>O<sub>5</sub>S | CID 11137518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055716#s-2-methylsulfonyl-oxy-propanoic-acid-synonyms-and-identifiers]

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